molecular formula C10H17ClO B13182944 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane

3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane

Cat. No.: B13182944
M. Wt: 188.69 g/mol
InChI Key: RENUYFKHHCLOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane typically involves the reaction of cyclobutylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
  • 3-[[1-(Chloromethyl)cyclobutyl]methyl]furan
  • (3R)-3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,1-difluorocyclohexane

Uniqueness

3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is unique due to its combination of a cyclobutyl ring and an oxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

3-[[1-(chloromethyl)cyclobutyl]methyl]oxolane

InChI

InChI=1S/C10H17ClO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2

InChI Key

RENUYFKHHCLOFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2CCOC2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.